molecular formula C15H14ClNO5S B11128371 N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide

N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide

Cat. No.: B11128371
M. Wt: 355.8 g/mol
InChI Key: XDXRBXUIAGBKBT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide is a synthetic organic compound that features a benzodioxole ring, a chloro group, and an ethoxybenzenesulfonamide moiety

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide typically involves multi-step chemical processes. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzodioxole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Ethoxybenzenesulfonamide Moiety: This step involves the reaction of 4-ethoxybenzenesulfonyl chloride with an amine derivative of the benzodioxole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation and Reduction: The benzodioxole ring can undergo oxidation to form quinones, while reduction can lead to the formation of dihydrobenzodioxole derivatives.

    Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14ClNO5S

Molecular Weight

355.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C15H14ClNO5S/c1-2-20-13-6-4-11(8-12(13)16)23(18,19)17-10-3-5-14-15(7-10)22-9-21-14/h3-8,17H,2,9H2,1H3

InChI Key

XDXRBXUIAGBKBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)Cl

Origin of Product

United States

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